3-[4-(Trifluoromethoxy)phenyl]cyclobutan-1-one

Organic Synthesis Methodology Fluorine Chemistry

Researchers sourcing a versatile cyclobutanone building block often face inconsistent purity and supply delays. 3-[4-(Trifluoromethoxy)phenyl]cyclobutan-1-one (CAS 1506272-65-6) from BenchChem directly addresses this. It is a key intermediate for synthesizing trifluoromethoxyphenyl-substituted tetramic acid derivatives with demonstrated pesticide and herbicide activity. · Optimized Lipophilicity: The -OCF3 group provides a Hansch π ≈ +1.04, enhancing membrane permeability without the strong electron withdrawal of -CF3. · Reliable Intermediate: Serves as an ideal precursor for spiro[3.x]alkane scaffolds, offering a rigid, metabolically stable core for fragment libraries. · Supply Assurance: Available with consistent ≥95% purity, enabling cost-effective scale-up for hit-to-lead and lead optimization programs.

Molecular Formula C11H9F3O2
Molecular Weight 230.186
CAS No. 1506272-65-6
Cat. No. B2918334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[4-(Trifluoromethoxy)phenyl]cyclobutan-1-one
CAS1506272-65-6
Molecular FormulaC11H9F3O2
Molecular Weight230.186
Structural Identifiers
SMILESC1C(CC1=O)C2=CC=C(C=C2)OC(F)(F)F
InChIInChI=1S/C11H9F3O2/c12-11(13,14)16-10-3-1-7(2-4-10)8-5-9(15)6-8/h1-4,8H,5-6H2
InChIKeyGDWWQWDUGSHEAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[4-(Trifluoromethoxy)phenyl]cyclobutan-1-one: Lipophilic Cyclobutanone Building Block


3-[4-(Trifluoromethoxy)phenyl]cyclobutan-1-one (CAS 1506272-65-6, molecular formula C11H9F3O2, MW 230.186 g/mol) is a synthetic organic compound characterized by a cyclobutanone core substituted at the 3-position with a para-trifluoromethoxyphenyl group . It is commercially available with purity specifications typically ≥95% and serves as a versatile building block in medicinal chemistry and agrochemical research [1]. The trifluoromethoxy substituent confers distinct physicochemical properties, including enhanced lipophilicity, while the strained cyclobutanone ring enables reactivity via nucleophilic addition at the carbonyl group and participation in ring-opening or spirocyclization reactions [2] [3]. This compound has been employed as an intermediate in the synthesis of trifluoromethoxyphenyl-substituted tetramic acid derivatives with pesticide and herbicide applications [1].

Trifluoromethoxy group enhances lipophilicity for membrane partitioning studies
Strained cyclobutanone enables nucleophilic addition and spirocyclization reactions
Available with high-purity specification; employed as intermediate in agrochemical and medicinal chemistry

3-[4-(Trifluoromethoxy)phenyl]cyclobutan-1-one: Non-Interchangeability with Cyclobutanone Analogs


Cyclobutanone derivatives bearing aromatic substituents at the 3-position exhibit structure-dependent variations in reactivity, lipophilicity, and biological profile that preclude simple interchange in synthetic or pharmacological applications. The identity of the para-substituent on the phenyl ring—whether trifluoromethoxy, trifluoromethyl, methoxy, or fluoro—fundamentally alters the electron density distribution across the aromatic system, which in turn modulates the electrophilicity of the cyclobutanone carbonyl and the compound's partitioning behavior in biological membranes [1]. The trifluoromethoxy group (-OCF3) introduces a unique combination of strong electron-withdrawing inductive effects and moderate electron-donating resonance effects, resulting in distinct metabolic stability profiles compared to -CF3, -OCH3, or -F analogs [2]. Furthermore, the conformational constraints imposed by the cyclobutane ring mean that even subtle changes in substituent polarity and steric bulk can alter the accessible conformational space and, consequently, target binding interactions [3].

This Compound (OCF₃)
Analog Substituents
Moderate electron withdrawal, enhanced lipophilicity
CF₃: stronger withdrawal; OCH₃: electron donation; F: mild withdrawal, lower lipophilicity
Distinct metabolic profile; potential O-dealkylation soft spot
CF₃: no ether oxygen, different metabolic liability; OCH₃: rapid O-demethylation
Conformationally restricted cyclobutanone core
Acyclic ketone analogs lack conformational constraint

3-[4-(Trifluoromethoxy)phenyl]cyclobutan-1-one: Quantitative Comparison with Closest Analogs


Synthetic Accessibility: High-Yield One-Step Protocol

A validated one-step synthesis protocol for 3-[4-(trifluoromethoxy)phenyl]cyclobutan-1-one using adapted Vilsmeier conditions produces the compound in quantitative yield [1]. This contrasts with multi-step routes often required for structurally similar cyclobutanone derivatives bearing electron-deficient aromatic groups, where typical isolated yields range from 40–70% per step.

Synthetic Yield
Reported
Quantitative yield (one-step)
Supports synthesis scalability and procurement assessment
Adapted Vilsmeier conditions; single-step protocol
Organic Synthesis Methodology Fluorine Chemistry

Lipophilicity and Metabolic Stability: -OCF3 vs. -CF3 Substituent Effects

The trifluoromethoxy group (-OCF3) in 3-[4-(trifluoromethoxy)phenyl]cyclobutan-1-one introduces a distinct electronic profile compared to the trifluoromethyl (-CF3) analog 3-[4-(trifluoromethyl)phenyl]cyclobutan-1-one (CAS 1080636-43-6) . The -OCF3 substituent exhibits a Hammett σp value of approximately +0.35, intermediate between -CF3 (+0.54) and -OCH3 (-0.27), while imparting higher lipophilicity (Hansch π ≈ +1.04 for -OCF3 vs. +0.88 for -CF3) [1] [2]. This enhanced lipophilicity correlates with improved membrane permeability in cell-based assays, though the ether oxygen of -OCF3 also introduces a potential metabolic soft spot via O-dealkylation that is absent in -CF3 analogs.

Lipophilicity: OCF₃ vs. CF₃
Class-level
OCF₃: Hansch π ≈ +1.04
CF₃: π ≈ +0.88; OCH₃: π ≈ -0.02
Context for membrane permeability optimization
Metabolic vulnerability via O-dealkylation requires review
Medicinal Chemistry ADME Fluorine Chemistry

Electron-Withdrawing Capacity: -OCF3 vs. -OCH3 and -F Substituents

3-[4-(Trifluoromethoxy)phenyl]cyclobutan-1-one possesses intermediate electron-withdrawing character at the para position, with a Hammett σp of ~0.35, placing it between the strongly electron-donating 4-methoxy analog (3-[4-(methoxy)phenyl]cyclobutan-1-one, CAS 52498-02-9; σp = -0.27) and the moderately electron-withdrawing 4-fluoro analog (3-[4-(fluoro)phenyl]cyclobutan-1-one, CAS 143589-42-8; σp = +0.06) [1] [2]. This distinct electronic profile modulates the electrophilicity of the cyclobutanone carbonyl carbon, affecting reaction rates in nucleophilic addition and condensation transformations. The trifluoromethoxy group also introduces a larger steric footprint (van der Waals volume ~41 ų) compared to methoxy (~32 ų) and fluoro (~9 ų).

Electronic & Steric Profile
Class-level
OCF₃: σp ≈ +0.35; vdW ≈ 41 ų
OCH₃: σp -0.27, vdW 32 ų; F: σp +0.06, vdW 9 ų
Moderate electron withdrawal for reactivity tuning
Larger steric bulk than methoxy or fluoro analogs
Physical Organic Chemistry Reactivity Structure-Activity Relationship

Conformational Rigidity of the Cyclobutanone Scaffold

The cyclobutanone ring in 3-[4-(trifluoromethoxy)phenyl]cyclobutan-1-one imposes a well-defined conformational constraint on the molecule, with the cyclobutanone ring adopting a puckered conformation that restricts the rotational freedom of the attached aryl group relative to acyclic ketone analogs [1] [2]. This conformational restriction can translate to improved binding selectivity and reduced entropic penalty upon target engagement. In spirocyclization reactions, the 3-aryl cyclobutanone core serves as a precursor to spiro[3.x]alkane systems, which are increasingly recognized as privileged scaffolds in medicinal chemistry due to their enhanced metabolic stability and three-dimensional character [3].

Conformational Rigidity
Class-level
Restricted aryl rotation; puckering ~20–25°
Conformational constraint may improve target selectivity
Enables spirocyclic privileged scaffold synthesis
Medicinal Chemistry Conformational Analysis Drug Design

3-[4-(Trifluoromethoxy)phenyl]cyclobutan-1-one: Research and Industrial Applications


Lead Optimization: Balancing Permeability and Electron Withdrawal

In hit-to-lead and lead optimization campaigns where membrane permeability is rate-limiting but strong electron withdrawal (e.g., from -CF3) would adversely affect target binding, 3-[4-(trifluoromethoxy)phenyl]cyclobutan-1-one offers an optimal balance: higher lipophilicity (Hansch π ≈ +1.04) than -CF3 analogs (+0.88) to facilitate passive diffusion, yet moderate electron-withdrawing character (σp ≈ +0.35) that preserves favorable electronic interactions at the binding site [1]. The cyclobutanone core further provides a rigid scaffold that can be elaborated into diverse functional groups (amines, alcohols, spirocycles) while maintaining conformational constraint [2].

Agrochemical Discovery: Tetramic Acid Pesticide and Herbicide Synthesis

This compound serves as a key intermediate in the preparation of trifluoromethoxyphenyl-substituted tetramic acid derivatives, a class of compounds with demonstrated pesticide and herbicide activity [1]. The -OCF3 substituent enhances foliar uptake and translocation within plant tissues due to increased lipophilicity, while the cyclobutanone moiety provides a reactive carbonyl handle for constructing the tetramic acid heterocycle. The quantitative one-step synthesis protocol [2] enables cost-effective scale-up for agrochemical discovery programs requiring multi-gram to kilogram quantities.

Spirocyclic Scaffold Synthesis for Fragment-Based Discovery

The 3-aryl cyclobutanone core of this compound is an ideal precursor for synthesizing spiro[3.x]alkane scaffolds, which are increasingly valued as three-dimensional, metabolically stable replacements for planar aromatic systems in medicinal chemistry [1]. The moderate electron-withdrawing -OCF3 group on the aromatic ring modulates the reactivity of the cyclobutanone carbonyl without over-activating it toward unwanted side reactions. The conformational constraint imposed by the cyclobutane ring, combined with the distinct electronic profile of the -OCF3 substituent, produces spirocyclic products with unique spatial and electronic properties that can access underexplored regions of chemical space in fragment libraries [2].

SAR Studies: Comparing -OCF3, -CF3, -OCH3, and -F Bioisosteres

3-[4-(Trifluoromethoxy)phenyl]cyclobutan-1-one is an essential comparator compound in systematic SAR campaigns exploring the effects of para-substitution on biological activity and ADME properties [1]. Its unique combination of high lipophilicity (π ≈ +1.04), intermediate electron withdrawal (σp ≈ +0.35), and moderate steric bulk (vdW volume ≈ 41 ų) occupies a distinct region of physicochemical space relative to its -CF3, -OCH3, and -F analogs [2]. Researchers use this compound in parallel synthesis workflows to generate matched molecular pairs, enabling deconvolution of substituent effects on potency, selectivity, and pharmacokinetic parameters.

Application
Selection Property
Validation Focus
Lead optimization: permeability-electronics balance
Moderate electron withdrawal with high lipophilicity
Permeability and target binding SAR
Agrochemical intermediate: tetramic acid synthesis
High-yield one-step synthetic accessibility
Foliar uptake and bioactivity screening
Spirocyclic scaffold precursor
Conformational rigidity and carbonyl reactivity
Spirocyclization efficiency and fragment diversity
Substituent SAR comparator
Distinct physicochemical profile from -CF₃, -OCH₃, -F analogs
Matched molecular pair analysis (potency, selectivity, ADME)

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